C.I. Acid Brown 46
Description
Historical Context and Evolution of Acid Dye Chemistry Pertinent to C.I. Acid Brown 46
To understand a compound like this compound, one must look at the history of the chemical class to which it belongs. The era of synthetic dyes began in 1856 with William Henry Perkin's synthesis of Mauveine. cdnsciencepub.com This discovery sparked a revolution in chemistry, leading to the development of numerous dye classes.
Azo dyes, which are characterized by the presence of one or more azo groups (–N=N–), form the largest and most versatile class of synthetic dyes. jchemrev.com The foundation for their synthesis was laid in 1858 by Peter Griess, who discovered the diazotization reaction, a process for converting aromatic primary amines into diazonium salts. nih.gov These salts could then be coupled with other aromatic compounds, such as phenols or amines, to form brightly colored azo compounds. psiberg.com The first commercial azo dyes, including Manchester Brown (also known as Bismarck Brown), were marketed in the 1860s. nih.gov
The development of acid dyes followed, with chemists incorporating water-solubilizing groups, such as sulfonic acid (–SO₃H), into the dye structure. nih.gov These anionic groups allowed the dyes to bind to the cationic sites in protein and polyamide fibers under acidic conditions, hence the name "acid dyes". britannica.com This class expanded rapidly, offering a wide palette of colors with varying fastness properties for dyeing textiles and leather. jchemrev.combritannica.com this compound is a product of this long history, though its specific developmental timeline is not publicly documented.
Significance of this compound in Contemporary Chemical Sciences and Engineering
The significance of this compound in contemporary science and engineering can be inferred primarily from its commercial availability and the general applications of related dyes. Documents from chemical manufacturers and environmental clearance reports confirm its place in the inventory of industrial chemicals, indicating its use in manufacturing processes. environmentclearance.nic.in
Acid brown dyes are crucial in the textile and leather industries. thebusinessresearchcompany.comsardarchemicals.com They are used to achieve various shades of brown on materials like wool, nylon, and finished leather goods such as footwear and upholstery. scolorant.comontosight.aiyobaiindustries.in The water-soluble nature of these dyes makes them easy to apply in aqueous baths, providing uniform coloration. sardarchemicals.com Given its classification, this compound is likely employed in these or similar applications, contributing to the coloration of everyday consumer and industrial products. However, without specific research data, its exact performance characteristics, efficiency, and range of applications remain undefined in the public domain.
Current Research Gaps and Future Directions in this compound Studies
The most significant research gap concerning this compound is the absence of public information on its fundamental chemical identity. Its molecular structure, synthesis pathway, and detailed physicochemical properties are not available in peer-reviewed scientific literature. This lack of foundational data makes it impossible to conduct further academic research into its specific behavior, performance, or environmental profile.
Future research on this compound would first necessitate the disclosure of its chemical structure. Once known, scientific inquiry could proceed in several directions that align with modern trends in dye chemistry:
Advanced Dyeing Technologies: Future studies could explore the application of this compound using innovative, resource-efficient dyeing technologies. These include waterless dyeing techniques like supercritical fluid dyeing and digital printing, which aim to reduce the massive water and energy consumption associated with traditional textile processing. sustainability-directory.com
Development of Greener Alternatives: A growing trend is the search for high-performance, bio-based dyes derived from microbial or plant sources as alternatives to traditional synthetic dyes. sustainability-directory.com Understanding the structure and performance of existing dyes like this compound could inform the design of new, more sustainable colorants with similar properties.
Data Tables
Table 1: Known Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| C.I. Name | Acid Brown 46 | environmentclearance.nic.inbuyersguidechem.com |
| CAS Number | 12238-97-0 | environmentclearance.nic.invulcanchem.com |
| Molecular Formula | C₁₃H₁₀ClNO₂ (Note: This data is from a single source and may be inaccurate) | vulcanchem.com |
Table 2: Chemical Compounds Mentioned in this Article
| Compound/Class Name | General Description |
|---|---|
| Acid Dyes | Anionic, water-soluble dyes applied from an acidic dyebath. |
| Azo Dyes | Synthetic dyes containing the functional group R−N=N−R′. |
| Manchester Brown (Bismarck Brown) | An early commercial synthetic azo dye. |
| Mauveine | The first synthetic organic chemical dye. |
| Nylon | A synthetic thermoplastic polymer, a type of polyamide. |
Properties
CAS No. |
12238-97-0 |
|---|---|
Molecular Formula |
C13H10ClNO2 |
Synonyms |
C.I. Acid Brown 46 |
Origin of Product |
United States |
Synthetic Pathways and Structural Modification of C.i. Acid Brown 46
Mechanistic Investigations of Classical Synthesis Routes for C.I. Acid Brown 46
The classical synthesis of azo dyes like this compound is a multi-step process centered around the formation of one or more azo groups (–N=N–), which act as the chromophore responsible for the dye's color. This process is primarily achieved through diazotization and azo coupling reactions. ekb.eg
The formation of azo dyes involves a two-stage reaction sequence. metu.edu.tr The first stage is diazotization , where a primary aromatic amine is converted into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid. metu.edu.trkci.go.kr The process involves the formation of a nitrosoaminium ion, which then rearranges and eliminates water to yield the highly reactive diazonium ion (+N≡N). metu.edu.tr Due to their inherent instability and potential explosiveness when dry, diazonium salts are almost always prepared in an aqueous solution at low temperatures (0–5 °C) and used immediately in the next step. ekb.eg
The second stage is the azo coupling reaction. The diazonium salt, acting as a weak electrophile, attacks an electron-rich coupling component. researchgate.net This component is typically a phenol, naphthol, aromatic amine, or a compound with an active methylene (B1212753) group. For the reaction to proceed, the coupling component must possess a large electron density, which is why they are usually substituted with activating groups like hydroxyl (–OH) or amino (–NH₂) groups. researchgate.netajchem-a.com The reaction is an electrophilic aromatic substitution where the diazonium ion substitutes a hydrogen atom, usually at the para position to the activating group, to form the stable azo linkage and generate the final dye molecule. ajchem-a.com For complex poly-azo dyes, this sequence of diazotization and coupling can be repeated multiple times to build the final molecular structure. worlddyevariety.com
pH: The pH of the reaction medium is critical for both stages. Diazotization is carried out in a strongly acidic medium to generate the necessary nitrous acid and stabilize the diazonium salt. metu.edu.tr Conversely, the coupling reaction's optimal pH depends on the coupling component. Phenolic compounds are typically coupled under alkaline conditions (pH 7-11) to form the more reactive phenoxide ion, while aromatic amines are coupled under mildly acidic conditions (pH 4-7) to ensure sufficient concentration of the free amine, as it is unreactive in its protonated form. kci.go.kr
Concentration and Stoichiometry: The precise molar ratios of the reactants—the aromatic amine, sodium nitrite, acid, and the coupling component—are vital for maximizing yield and minimizing side reactions. stet-review.org The concentration of mineral acid, for instance, affects the diazotization rate and the final particle characteristics of the resulting pigment. kci.go.kr
Reaction Time: Sufficient reaction time is necessary to ensure the completion of both the diazotization and coupling stages, preventing the presence of unreacted intermediates that would compromise the purity of the final product. stet-review.org
Table 1: Influence of Key Reaction Parameters on Azo Dye Synthesis
| Parameter | Influence on Diazotization | Influence on Azo Coupling | Impact on Purity and Yield |
|---|---|---|---|
| Temperature | Must be low (0-5 °C) to prevent diazonium salt decomposition. ekb.eg | Generally kept low, but is less sensitive than diazotization. | Higher temperatures lead to side products (phenols) and lower yield. ekb.eg |
| pH | Requires strong acid (pH 1-2) to form nitrous acid and stabilize the diazonium salt. metu.edu.tr | Dependent on coupling component: alkaline for phenols, acidic for amines. | Incorrect pH leads to incomplete coupling, self-coupling, or decomposition, reducing purity and yield. |
| Reactant Ratio | Stoichiometric control of amine, nitrite, and acid is critical. kci.go.kr | Precise ratio of diazonium salt to coupling component is needed. | Improper ratios result in unreacted starting materials and byproducts, lowering purity. |
Development of Novel and Sustainable Synthetic Methodologies for this compound and its Analogues
The chemical industry's shift towards green chemistry is prompting a re-evaluation of traditional dye synthesis. wiserpub.com Novel methodologies focus on reducing waste, minimizing the use of hazardous chemicals, and improving energy efficiency. For a dye like this compound, this could involve:
Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems offers significant advantages, including better temperature control, enhanced safety (especially when handling unstable diazonium salts), and higher throughput. acs.org Studies on other azo dyes have shown that continuous flow processes can lead to products with higher purity and improved dyeing performance compared to batch methods. acs.org
Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives is a key goal of sustainable chemistry. rsc.org While azo dye synthesis is often performed in water, the use of alternative media like supercritical fluids (e.g., scCO₂) or deep eutectic solvents could offer benefits in downstream processing and purification steps. nih.gov
Alternative Energy Sources: The use of microwave or ultrasound irradiation can accelerate reaction rates, potentially leading to shorter reaction times and increased energy efficiency compared to conventional heating. rsc.org
Chemo-Enzymatic Approaches in this compound Synthesis
Chemo-enzymatic synthesis combines the advantages of chemical reactions with the high selectivity and mild operating conditions of biocatalysis. rsc.orgrsc.org While not yet standard for bulk dye production, this approach offers intriguing possibilities for the synthesis of this compound and its analogues. Enzymes like lipases, proteases, and oxidoreductases could be employed in several ways: rsc.orgpolimi.it
Precursor Synthesis: Enzymes could be used for the stereoselective synthesis of complex precursors or intermediates, introducing chirality or specific functional groups that are difficult to achieve through purely chemical means. rsc.org
Selective Modification: Biocatalysts could perform selective reactions on the dye precursors, such as the hydrolysis of an ester group or the oxidation of an alcohol, under mild pH and temperature conditions, thus avoiding the degradation of sensitive functional groups. mdpi.com
Cascade Reactions: A one-pot process could be designed where a chemical reaction is followed by an enzymatic step, streamlining the synthesis and reducing the need for intermediate purification. rsc.org For instance, a chemical reduction could be followed by an enzyme-catalyzed coupling to form a key intermediate.
Derivatization Strategies for Tailored Functionalization of this compound
Derivatization involves the chemical modification of the core this compound structure to fine-tune its properties for specific applications. nih.gov By adding or altering functional groups, properties such as solubility, lightfastness, binding affinity to substrates, or reactivity can be enhanced. Strategies applicable to a complex aromatic structure like an azo dye include:
Nucleophilic Aromatic Substitution (SNAr): If the dye structure contains suitable leaving groups (like halogens) activated by electron-withdrawing groups (such as the azo or sulfonate groups), these can be displaced by various nucleophiles to introduce new functionalities. nih.gov
Functionalization of Existing Groups: The sulfonic acid groups (–SO₃H), which are characteristic of acid dyes and confer water solubility, can be converted into sulfonyl chlorides (–SO₂Cl). These are highly reactive intermediates that can be further reacted with amines or alcohols to form sulfonamides or sulfonate esters, respectively, thereby altering the dye's properties.
C-H Functionalization: Modern catalytic methods allow for the direct functionalization of carbon-hydrogen bonds. acs.org This powerful technique could enable the regioselective introduction of new groups onto the aromatic rings of the dye molecule, a task that would be challenging using traditional methods, opening up pathways to novel analogues with tailored functions. acs.org
Grafting Polymerization: Functional monomers can be grafted onto the dye molecule, creating a polymer-dye conjugate with significantly different physical properties, which could be useful for creating functional materials. mdpi.com
Advanced Analytical Methodologies for C.i. Acid Brown 46 Characterization and Quantification
High-Resolution Chromatographic Techniques for Separation and Impurity Profiling of C.I. Acid Brown 46
High-resolution chromatography is indispensable for separating this compound from impurities and degradation byproducts. These techniques are foundational for ensuring the purity and quality of the dye and for studying its metabolic fate.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation of this compound
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound. pageplace.de This technique combines the superior separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry, enabling the confirmation of the dye's molecular weight and the identification of non-volatile impurities. pageplace.deacs.org In a typical workflow, the dye sample is first subjected to a separation process, often using reversed-phase high-performance liquid chromatography (HPLC), which separates compounds based on their polarity. researchgate.net The eluent from the HPLC column is then introduced into the mass spectrometer.
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a precise molecular weight of the parent dye molecule. nih.gov Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed to fragment the parent ion and analyze the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint, which can be used to confirm the structure of this compound and to identify unknown impurities by comparing their fragmentation patterns to spectral libraries or by de novo interpretation. researchgate.net The development of LC-MS methods has been crucial for the analysis of various dyes and their metabolites in complex mixtures. dtu.dk
A study on the analysis of commercial dyes, including those similar in complexity to this compound, demonstrated the effectiveness of reversed-phase HPLC coupled with mass spectrometry for identifying the main components and impurities. researchgate.net The researchers were able to isolate and identify multiple compounds within a commercial dye mixture, highlighting the importance of LC-MS in quality control and impurity profiling. researchgate.net
Table 1: Representative LC-MS Parameters for Azo Dye Analysis
| Parameter | Value/Condition |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with an additive (e.g., formic acid) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |
| Scan Mode | Full scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. chemrxiv.org In the context of this compound, GC-MS is particularly useful for analyzing its volatile degradation products or metabolites. nih.gov Since this compound itself is a non-volatile salt, direct analysis by GC-MS is not feasible. However, if the dye undergoes degradation processes such as reduction of the azo bond, volatile aromatic amines may be formed. nih.gov
For GC-MS analysis, a derivatization step is often necessary to convert non-volatile metabolites into more volatile derivatives suitable for gas chromatography. researchgate.netnih.gov This process enhances the thermal stability and chromatographic properties of the analytes. chemrxiv.org Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be compared against established spectral libraries, such as the NIST library, for confident identification of the metabolites. nih.govroscoff-culture-collection.org
Studies on the biodegradation of azo dyes have successfully utilized GC-MS to identify the resulting aromatic amines and other smaller organic molecules, thereby elucidating the degradation pathway. nih.gov
Table 2: Typical GC-MS Operating Conditions for Azo Dye Metabolite Analysis
| Parameter | Value/Condition |
| Gas Chromatograph | Agilent 6890N or similar |
| Column | Capillary column (e.g., 30 m x 0.250 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp 50°C, ramped to 300°C |
| Mass Spectrometer | Mass Selective Detector (MSD) |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 30–650 m/z |
| Data Acquisition | Full scan or Selected Ion Monitoring (SIM) |
Sophisticated Spectroscopic Methods for Mechanistic and Structural Elucidation of this compound
Spectroscopic techniques are vital for probing the molecular structure and electronic properties of this compound. These methods provide detailed information about the arrangement of atoms, the types of chemical bonds present, and the electronic transitions that occur within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structures in solution. osf.io For a complex molecule like this compound, NMR provides definitive information about the connectivity of atoms and the three-dimensional structure. Both ¹H and ¹³C NMR are commonly employed. acs.org
¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environments. The chemical shift, splitting patterns (multiplicity), and integration of the signals reveal the number of non-equivalent protons, their neighboring protons, and their relative abundance.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often necessary to assemble the complete structure of complex molecules like this compound and its derivatives. These experiments establish correlations between protons and carbons, allowing for unambiguous assignment of all signals and confirmation of the molecular structure. In a study focused on the characterization of commercial dyes, NMR was instrumental in identifying the structure of isolated impurities. researchgate.net
Table 3: Key NMR Data for Aromatic Compounds Related to Azo Dyes
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 6.0 - 9.0 | Presence and substitution pattern of aromatic rings |
| ¹³C | 100 - 160 | Carbon framework of aromatic systems |
| ¹H (protons adjacent to azo group) | May be shifted downfield | Proximity to the electron-withdrawing azo linkage |
| ¹³C (carbons bonded to nitrogen) | ~150 | Direct attachment to the azo group |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nipne.romdpi.com These techniques are based on the principle that chemical bonds vibrate at specific frequencies.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites vibrational modes such as stretching and bending. uio.nonih.gov The resulting FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups give rise to characteristic absorption bands. For this compound, key functional groups that can be identified include N=N stretching of the azo group, S=O stretching of the sulfonate groups, O-H stretching, and C=C stretching of the aromatic rings. FTIR can be a valuable tool for identifying the general class of a dye and for detecting the presence of certain impurities or degradation products. nipne.ro
Raman spectroscopy is a complementary technique to FTIR. researchgate.netcabidigitallibrary.org It involves scattering of monochromatic light (from a laser) by the molecule. morana-rtd.com Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the azo bond and the aromatic rings in this compound. mdpi.com The combination of FTIR and Raman spectroscopy can provide a more complete vibrational analysis of the molecule. ojp.gov
Table 4: Characteristic Vibrational Frequencies for this compound Functional Groups
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) |
| Azo (N=N) | Raman | 1400 - 1450 |
| Sulfonate (S=O) | FTIR | 1260 - 1150 (asymmetric), 1070 - 1030 (symmetric) |
| Aromatic C=C | FTIR/Raman | 1600 - 1450 |
| Aromatic C-H | FTIR | 3100 - 3000 (stretching), 900 - 675 (bending) |
| Hydroxyl (O-H) | FTIR | 3600 - 3200 (broad) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Concentration Dynamics of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the quantitative analysis of colored compounds and for monitoring reaction kinetics. ijprajournal.commsu.edu It is based on the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. scribd.comuobasrah.edu.iqslideshare.net
This compound, being a colored dye, exhibits strong absorption in the visible region of the spectrum. The wavelength of maximum absorbance (λ_max) is characteristic of the dye's chromophore system, which is primarily determined by the conjugated pi-electron system of the aromatic rings and the azo linkage. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijprajournal.com This relationship forms the basis for the quantitative determination of this compound concentration in solutions.
UV-Vis spectroscopy is an excellent tool for monitoring the degradation or transformation of this compound in real-time. For example, during a degradation process, the disappearance of the characteristic visible absorption band of the dye can be monitored over time to determine the reaction rate. The appearance of new absorption bands may indicate the formation of intermediate or final products. This technique has been widely used to study the decolorization of azo dyes in various treatment processes.
Table 5: UV-Vis Absorption Data for Azo Dyes
| Parameter | Description |
| λ_max (Visible Region) | The wavelength at which the dye shows maximum absorbance, corresponding to its color. For brown dyes, this may involve broad absorption across a range of wavelengths. |
| Molar Absorptivity (ε) | A constant that relates absorbance to concentration, indicating how strongly the dye absorbs light at a specific wavelength. |
| Applications | Quantification of dye concentration, monitoring of decolorization kinetics, purity assessment. |
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for this compound Analysis
Capillary Electrophoresis (CE) is a family of electro-driven separation techniques known for high efficiency, selectivity, and low reagent consumption. scispace.com In its basic form, known as Capillary Zone Electrophoresis (CZE), separation is based on the different electrophoretic mobilities of charged analytes in a buffer-filled capillary under an electric field. scispace.comuj.edu.pl Acid dyes, existing in anionic form in solution, are well-suited for analysis by CZE. uj.edu.pl However, commercial dye formulations are often complex mixtures containing the primary component, isomers, synthetic intermediates, and other impurities, which may be neutral or have very similar charge-to-size ratios, making separation by CZE challenging. researchgate.nettbzmed.ac.ir
To overcome the limitations of CZE, particularly for separating neutral molecules and complex mixtures, Micellar Electrokinetic Chromatography (MEKC) is employed. tbzmed.ac.irwikipedia.org MEKC is a hybrid technique that combines the principles of chromatography and electrophoresis. researchgate.net It involves the addition of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC). scispace.comwikipedia.org This results in the formation of micelles, which act as a pseudo-stationary phase. wikipedia.org The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles. tbzmed.ac.ir This allows for the effective separation of both charged and neutral compounds within a single analysis. scispace.com
While direct studies on this compound are not extensively detailed in the literature, the efficacy of MEKC has been demonstrated for closely related complex metal-based dyes. For instance, detailed analysis of commercial C.I. Acid Black 194, another metal-complex azo dye, showed that MEKC could separate over twelve different compounds present in the mixture with high resolution and repeatability in under 10 minutes. researchgate.net This level of separation was not achievable with standard HPLC methods. researchgate.net The same MEKC protocol was successfully applied to analyze other commercial dyes from the same family, namely C.I. Acid Brown 432 and C.I. Acid Brown 434, yielding excellent separation results. researchgate.netresearchgate.net This strongly suggests that MEKC is a highly suitable and powerful technique for the detailed characterization and quality control of this compound.
Table 1: MEKC Operational Parameters for Analysis of Related Acid Dyes
This table summarizes the experimental conditions used for the successful separation of components in commercial metal-complex acid dyes, such as C.I. Acid Black 194, which are analogous to this compound. researchgate.net
| Parameter | Value |
| Instrument | Capillary Electrophoresis System |
| Capillary | Fused Silica, 50 µm I.D. |
| Total Length | 50 cm |
| Background Electrolyte (BGE) | 25 mM Sodium Tetraborate |
| Micellar Additive | 10 mM Sodium Dodecyl Sulphate (SDS) |
| Applied Voltage | 25 or 29 kV |
| Temperature | 20 °C |
| Detection Wavelength | 233 nm |
| Analysis Time | ~8 minutes |
Electrochemical Sensing and Voltammetric Characterization of this compound
Electrochemical methods, particularly voltammetry, offer a powerful alternative for the analysis of electroactive compounds like dyes. These techniques are based on measuring the current response of an analyte to an applied potential. The resulting voltammogram provides characteristic information about the analyte, including its concentration and redox properties. researchgate.net For a compound like this compound, which is an azo dye, the azo group (-N=N-) is electrochemically active and can be either oxidized or reduced at an electrode surface, providing the basis for its voltammetric determination.
Cyclic Voltammetry (CV) is a common technique used for the initial characterization of electroactive species. beilstein-journals.org By scanning the potential of a working electrode and measuring the resulting current, a cyclic voltammogram is produced which can reveal the potentials of redox processes (oxidation and reduction peaks) and provide insights into the reaction mechanisms. acs.org For quantitative analysis, more sensitive techniques like Differential Pulse Voltammetry (DPV) are often employed. researchgate.net
The development of electrochemical sensors for dyes often involves modifying the surface of a working electrode (e.g., glassy carbon or carbon paste electrode) to enhance sensitivity and selectivity. mdpi.com Modifications can increase the electrode's effective surface area, improve the electron transfer rate, or facilitate the adsorption of the target analyte onto the electrode surface, leading to lower detection limits. mdpi.comnih.gov While specific voltammetric studies on this compound are not prominent in the literature, the general approach has been widely applied to other azo dyes. For example, modified carbon paste electrodes have been successfully used for the sensitive detection of dyes like Tartrazine and Congo Red in various samples. mdpi.com The electrochemical behavior is typically studied in a supporting electrolyte, which is a buffered solution providing conductivity. nih.gov The choice of buffer pH is critical as it can influence the redox potential of the analyte. acs.org Given the established success of these methods for other azo dyes, electrochemical sensing and voltammetry represent a highly promising avenue for the rapid and sensitive quantification of this compound.
Table 2: Typical Parameters for Voltammetric Analysis of Azo Dyes
This table presents a generalized set of conditions and figures of merit for the electrochemical analysis of various azo dyes using modified electrodes, which would be applicable for developing a method for this compound. mdpi.com
| Parameter | Description | Example Values |
| Technique | Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) | DPV for quantification |
| Working Electrode | Glassy Carbon Electrode (GCE) or Carbon Paste Electrode (CPE), often modified | Surfactant-modified CPE |
| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) | Ag/AgCl (3 M NaCl) |
| Auxiliary Electrode | Platinum (Pt) wire | Pt wire |
| Supporting Electrolyte | Buffer solution (e.g., phosphate, acetate) | 0.1 M PBS (Phosphate Buffer Saline) |
| pH | Optimized for maximum signal | pH 7.0 |
| Potential Range | Scanned across the redox potential of the azo group | e.g., +0.4 V to +1.2 V |
| Detection Limit (LOD) | Lowest detectable concentration | nM to µM range (e.g., 5.2 µM) |
Environmental Remediation and Mechanistic Degradation Pathways of C.i. Acid Brown 46
Adsorption Phenomena and Interaction Mechanisms of C.I. Acid Brown 46 with Adsorbent Materials
Adsorption is a widely employed technique for dye removal, valued for its operational simplicity and high efficiency in capturing dye molecules from wastewater. nih.gov The effectiveness of this process is heavily dependent on the properties of the adsorbent material and the nature of its interaction with the dye.
Surface Chemistry and Binding Kinetics of this compound Adsorption
The interaction between this compound and adsorbent surfaces is a complex interplay of physical and chemical forces. The surface chemistry of the adsorbent, including its functional groups and surface charge, plays a pivotal role. For instance, the pH of the solution significantly influences the adsorption process by altering the surface charge of the adsorbent and the ionization state of the dye molecule. gnest.org In the case of anionic dyes like Acid Brown, a lower pH (acidic conditions) often enhances adsorption onto materials with positively charged surfaces due to electrostatic attraction. wecmelive.com
The binding kinetics of this compound adsorption are often evaluated using kinetic models to understand the rate-controlling steps of the process. Studies on similar acid dyes have shown that the pseudo-second-order kinetic model frequently provides the best fit for experimental data, suggesting that chemisorption is a dominant mechanism. researchgate.netmdpi.com This implies that the rate of adsorption is controlled by the formation of chemical bonds between the dye molecules and the active sites on the adsorbent surface. The adsorption process is also influenced by physical interactions such as van der Waals forces and hydrogen bonding. gnest.org
The equilibrium of the adsorption process is typically described by isotherm models. The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, and the Freundlich isotherm, which describes multilayer adsorption on a heterogeneous surface, are commonly used. mdpi.com The fit of these models provides insights into the nature of the adsorption and the maximum adsorption capacity of the material. For example, the adsorption of C.I. Basic Red 46, a cationic dye, onto a carbon-silica composite was well-described by the Langmuir model, indicating a monolayer adsorption process. mdpi.com
Novel Adsorbent Design and Synthesis for this compound Removal
The quest for more efficient and cost-effective dye removal has spurred the development of novel adsorbent materials. These materials are often synthesized from low-cost and readily available resources, including agricultural waste and industrial byproducts. For instance, biochar derived from Chrysanthemum morifolium Ramat straw has been investigated for the removal of Basic Red 46. researchgate.net Similarly, activated carbon prepared from Azolla Pinnate seaweed has shown potential for adsorbing acid brown dyes. gnest.org
The modification of adsorbent surfaces is a key strategy to enhance their performance. Functionalization with specific chemical groups can increase the number of active sites and improve the affinity for target dye molecules. For example, citric acid has been used to functionalize brown algae to improve its capacity for removing crystal violet dye. researchgate.net The synthesis of composite materials, such as carbon-silica composites, represents another promising approach, offering enhanced surface area and tailored surface chemistry for improved dye adsorption. mdpi.com
Interactive Table: Adsorption Isotherm and Kinetic Models for Dye Removal
| Adsorbent Material | Dye | Best Fit Isotherm Model | Best Fit Kinetic Model | Maximum Adsorption Capacity (mg/g) | Reference |
| Carbon-Silica Composite | C.I. Basic Red 46 | Langmuir | Pseudo-second-order | 176.10 (at 333 K) | mdpi.com |
| Chrysanthemum morifolium Ramat straw biochar | C.I. Basic Red 46 | Langmuir, Temkin | Pseudo-second-order | 53.19 | researchgate.net |
| Aminized Cellulose Acetate Nanofibers | Acid Brown 354 | Freundlich | Pseudo-second-order | - | |
| Azolla Pinnate Seaweed Activated Carbon | Acid Brown | Langmuir | Pseudo-second-order | - | gnest.org |
Advanced Oxidation Processes (AOPs) for this compound Mineralization and Transformation
Advanced Oxidation Processes (AOPs) are a set of powerful chemical treatment methods used for the degradation of persistent organic pollutants like this compound. ijcce.ac.ir These processes rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize complex organic molecules into simpler, less harmful substances, and ultimately to carbon dioxide and water. ijcce.ac.irpsu.edu
Photocatalytic Degradation Mechanisms of this compound in Semiconductor Systems
Photocatalysis is an AOP that utilizes a semiconductor catalyst (e.g., TiO₂, ZnO) and a light source (e.g., UV, solar light) to generate hydroxyl radicals. sciopen.comsci-hub.st When the semiconductor is irradiated with light of sufficient energy, an electron is excited from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species (ROS), which subsequently attack and degrade the dye molecules. mdpi.com
The degradation mechanism involves several steps, including the adsorption of the dye onto the catalyst surface, the generation of ROS, the attack of these radicals on the dye molecule leading to the cleavage of chromophoric groups and aromatic rings, and the eventual mineralization of the dye. mdpi.com The efficiency of photocatalytic degradation is influenced by several factors, including the type of photocatalyst, pH of the solution, initial dye concentration, and light intensity. mdpi.com For instance, a study on the photocatalytic degradation of Acid Brown 14 using ZnO under solar light showed that the degradation rate was significantly influenced by the pH of the solution. uniroma1.it
Electrochemical Oxidation Pathways of this compound on Anode Surfaces
Electrochemical oxidation is another effective AOP for the degradation of organic pollutants. In this process, an electric current is passed through an electrolytic cell containing the wastewater. The degradation of the dye can occur through direct or indirect oxidation pathways on the anode surface. researchgate.net
In direct electrochemical oxidation, the dye molecules are adsorbed onto the anode surface and are directly oxidized by electron transfer. uic.edu In indirect oxidation, reactive species such as hydroxyl radicals, active chlorine, or persulfate are generated in the solution, which then act as oxidizing agents for the degradation of the dye. uic.edursc.org The choice of anode material is crucial for the efficiency of the process, with materials like boron-doped diamond (BDD) and mixed metal oxide (MMO) anodes being highly effective due to their high oxygen evolution potential and stability. rsc.orgresearchgate.net The electrochemical oxidation of indolic compounds, which share structural similarities with some dye components, has been shown to proceed through a two-step oxidation process. researchgate.net
Fenton and Photo-Fenton Processes for this compound Abatement: Mechanistic Insights
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) in acidic conditions to generate hydroxyl radicals. psu.edu This process is known for its simplicity and effectiveness in degrading a wide range of organic pollutants. ijcce.ac.ir The mechanism of the Fenton reaction involves a catalytic cycle where Fe²⁺ is oxidized to Fe³⁺ by H₂O₂, and then Fe³⁺ is reduced back to Fe²⁺, allowing for the continuous generation of hydroxyl radicals. researchgate.net
Interactive Table: Comparison of Advanced Oxidation Processes for Dye Degradation
| AOP Method | Oxidizing Species | Catalyst/Reagents | Key Advantages | Key Disadvantages |
| Photocatalysis | •OH, O₂⁻•, h⁺ | Semiconductor (e.g., TiO₂, ZnO), Light | Can use solar light, complete mineralization possible | Slow reaction rates, catalyst recovery can be difficult |
| Electrochemical Oxidation | •OH, Active Chlorine | Anode material (e.g., BDD, MMO), Electricity | No chemical addition required, effective for refractory compounds | High energy consumption, potential for byproduct formation |
| Fenton Process | •OH | Fe²⁺, H₂O₂ | High efficiency, simple setup | Requires acidic pH, sludge production |
| Photo-Fenton Process | •OH | Fe²⁺, H₂O₂, Light | Faster degradation than Fenton, enhanced mineralization | Higher operational cost due to light source |
Sonochemical and Ozonation Effects on this compound Breakdown
Advanced Oxidation Processes (AOPs) like sonolysis and ozonation are effective for degrading persistent organic pollutants such as textile dyes. omu.edu.trmdpi.com The combination of these methods can enhance the production of highly reactive, non-selective radicals, leading to improved degradation efficiency. omu.edu.trresearchgate.net
Ozonation is a powerful treatment method due to its high oxidation potential. mdpi.com It can be combined with other processes like sonolysis or electrocoagulation to increase its effectiveness. researchgate.netmdpi.com Studies on similar azo dyes, such as C.I. Reactive Black 5, have shown that a combined sonolysis and ozonation process can be significantly more effective than either method alone. researchgate.net The degradation in these combined processes often follows pseudo-first-order reaction kinetics. researchgate.netresearchgate.net
The breakdown of dye molecules through these methods involves the disruption of the chromophore structure, leading to decolorization. mdpi.comresearchgate.net For instance, in the degradation of C.I. Reactive Yellow 84 by sonolytic ozonation, a significant reduction in Total Organic Carbon (TOC) was observed, indicating mineralization of the dye. capes.gov.br The process generated various intermediates, including organic acids and aromatic compounds, before eventual mineralization to CO2, H2O, and inorganic ions. mdpi.comcapes.gov.br
The efficiency of these degradation processes is influenced by several operational parameters:
pH: The pH of the solution can significantly affect the rate of degradation. For the combined sonolysis and ozonation of C.I. Reactive Black 5, the optimal pH was found to be 11.0. researchgate.net
Initial Dye Concentration: Higher initial concentrations of the dye can lead to a decrease in removal efficiency due to the limited availability of oxidizing species. mdpi.com
Temperature: An increase in temperature can lead to an increased decolorization rate. researchgate.net
The table below summarizes findings from the degradation of a similar dye, C.I. Reactive Black 5, using combined sonolysis and ozonation.
Interactive Data Table: Degradation of C.I. Reactive Black 5 by Combined Sonolysis and Ozonation
| Parameter | Value | Reference |
|---|---|---|
| Optimal pH | 11.0 | researchgate.net |
| Kinetics | Pseudo-first-order | researchgate.net |
| Apparent Activation Energy (Ea) | 11.2 kJmol⁻¹ | researchgate.net |
| Decolorization Efficiency (5 min) | 84% | researchgate.net |
| TOC Removal (5 min) | 4% | researchgate.net |
| Identified Intermediates | Muconic acid, (2Z)-pent-2-enedioic acid, maleic acid | researchgate.net |
Bioremediation Strategies and Microbial Biotransformation of this compound
Bioremediation offers an environmentally friendly and cost-effective alternative to physicochemical methods for treating dye-containing wastewater. tandfonline.comsci-hub.sefrontiersin.org This process utilizes microorganisms to break down hazardous pollutants into simpler, less toxic compounds. sci-hub.se
Isolation and Characterization of Microbial Strains Capable of this compound Degradation
The initial step in bioremediation is the isolation of microbial strains with the ability to degrade the target pollutant. frontiersin.orgijans.org These microorganisms are often sourced from sites contaminated with textile effluents, as they are naturally adapted to such environments. frontiersin.orgijans.org
The process of isolation typically involves:
Collecting samples from contaminated soil or water. ijans.org
Enriching the microbial culture in a medium containing the target dye as the primary carbon source. frontiersin.org
Isolating individual bacterial or fungal colonies through techniques like quadrant streaking. ijans.org
Screening the isolates for their dye-degrading capabilities by observing decolorization zones or activity in submerged cultures. frontiersin.org
Identifying the most potent strains through morphological, biochemical, and molecular methods like 16S rRNA gene sequencing. frontiersin.orgnih.govresearchgate.net
Studies have successfully isolated various microbial strains capable of degrading different types of dyes. For instance, bacterial consortia containing species such as Bacillus cereus, Exiguobacterium sp., and Acinetobacter sp. have shown potential in decolorizing textile effluents. researchgate.net Similarly, fungi, including brown-rot fungi like Fomitopsis pinicola, are known to degrade azo dyes. ipb.ac.id While specific studies on the isolation of microbes for this compound degradation are not prevalent in the provided search results, the methodologies used for other dyes are directly applicable. For example, a study on tannery effluent successfully isolated Pseudomonas stutzeri and Listeria monocytogenes, which were capable of degrading brown dye. longdom.org
Enzymatic Mechanisms and Metabolite Analysis in this compound Biotransformation
The microbial degradation of azo dyes like this compound typically involves a two-step process. nih.gov The first step is the reductive cleavage of the azo bond (-N=N-), which is the most labile part of the molecule. canada.ca This is often carried out by enzymes called azoreductases under anaerobic or anoxic conditions, leading to the formation of aromatic amines. ipb.ac.idcanada.ca
Following the initial cleavage, the resulting aromatic amines are further broken down, often under aerobic conditions. nih.gov This subsequent degradation can involve various enzymes and pathways, ultimately leading to the mineralization of the dye into less harmful substances. ipb.ac.idnih.gov
The analysis of metabolites formed during the biotransformation process is crucial for elucidating the degradation pathway. ipb.ac.id Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to identify these intermediate compounds. researchgate.netipb.ac.id For example, in the degradation of other azo dyes, intermediates such as aromatic amines, phthalic acid, and other organic acids have been identified. capes.gov.bripb.ac.id
Fungi, particularly white-rot and brown-rot fungi, employ a different set of enzymes for degradation, including laccases and peroxidases, in addition to non-enzymatic mechanisms involving Fenton-like reactions. ipb.ac.id Endophytic fungi have also been recognized for their significant biotransformation capabilities, producing a variety of enzymes that can degrade complex organic molecules. nih.gov
Comparative Analysis of this compound Degradation Efficiencies and Mechanistic Pathways
Different remediation technologies exhibit varying efficiencies and follow distinct mechanistic pathways for the degradation of dyes like this compound. A comparative analysis is essential for selecting the most appropriate method for a specific application.
Physicochemical Methods:
Advanced Oxidation Processes (AOPs): These methods, including ozonation, sonolysis, and Fenton processes, are characterized by the generation of highly reactive hydroxyl radicals that non-selectively attack the dye molecules. omu.edu.trmdpi.com They are generally fast and can lead to complete mineralization. mdpi.comcapes.gov.br For example, a combined electrocoagulation-ozonation system achieved over 90% removal of Basic Red 46. mdpi.comresearchgate.net The primary mechanism involves the oxidative cleavage of chromophoric groups and aromatic rings. mdpi.com
Adsorption: This method involves the use of adsorbents to remove dyes from water. Materials like chitosan-based beads have shown high removal efficiency for various dyes. researchgate.net The mechanism is primarily physical adsorption onto the surface of the material.
Electrochemical Degradation: This technique uses an electric current to degrade pollutants. The efficiency depends on factors like the electrolyte used and current density. researchgate.netresearchgate.net It can achieve high removal rates through direct and indirect oxidation.
Bioremediation:
Microbial Degradation: This approach is cost-effective and environmentally friendly but can be slower than physicochemical methods. sci-hub.se The efficiency depends on the microbial strain, environmental conditions (pH, temperature), and the presence of necessary nutrients. frontiersin.orgijans.org The primary mechanism involves enzymatic cleavage of the azo bond, followed by the degradation of the resulting aromatic amines. ipb.ac.idcanada.ca Bacterial consortia have been shown to remove over 90% of certain dyes. sci-hub.se
The table below provides a comparative overview of different degradation methods based on studies of various dyes.
Interactive Data Table: Comparison of Dye Degradation Methods
| Treatment Method | Typical Efficiency | Key Mechanism | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Ozonation/Sonolysis | >90% | Oxidative degradation by radicals | Fast, effective for mineralization | Higher operational cost, potential for byproduct formation | mdpi.comresearchgate.netcapes.gov.br |
| Adsorption | 42-87% | Surface binding | Simple, can be low-cost | Sludge production, may not degrade the pollutant | researchgate.net |
| Electrochemical Degradation | ~86% | Anodic oxidation | High efficiency | Energy intensive, electrode fouling | researchgate.netresearchgate.net |
| Bioremediation (Bacteria/Fungi) | >90% | Enzymatic cleavage | Cost-effective, eco-friendly | Slower, sensitive to environmental conditions | sci-hub.seresearchgate.net |
Interactions and Advanced Applications of C.i. Acid Brown 46 in Material Sciences
C.I. Acid Brown 46 as a Component in Functional Materials and Composites
While this compound is extensively utilized for its coloration properties, its role as an active functional component in advanced materials and composites is not widely documented in current scientific literature. The primary application of the dye remains in imparting color to substrates rather than modifying their intrinsic physical or chemical properties, such as conductivity, thermal resistance, or mechanical strength.
Research into functional dyes often focuses on compounds with specific chromophores that enable properties like photochromism, electrochromism, or use in optical data storage. The molecular structure of this compound is optimized for stable and fast coloration of protein and polyamide fibers, and there is limited public research exploring its integration into polymer matrices or inorganic composites to create functional materials. Future research could potentially investigate the utility of its anionic sulfonate groups for creating ion-exchange materials or its large aromatic structure for charge-transfer applications, but such uses are not established.
Interfacial Chemistry and Surface Interactions of this compound with Non-Biological Substrates
The interfacial chemistry of this compound has been studied extensively in the context of biological substrates like wool and leather. However, its interactions with non-biological surfaces are less explored. Based on its chemical nature as an anionic dye, its interactions with various non-biological substrates can be predicted.
Positively Charged Surfaces: On substrates with a positive surface charge, such as certain metal oxides in acidic solutions (e.g., Al₂O₃, TiO₂) or polymers functionalized with cationic groups, this compound would be expected to adsorb strongly. The primary interaction mechanism would be electrostatic attraction between the dye's anionic sulfonate (SO₃⁻) groups and the positively charged sites on the substrate surface.
Negatively Charged Surfaces: For substrates with a negative surface charge, such as silica (SiO₂) at neutral or high pH, or polymers with carboxylate groups, significant electrostatic repulsion would occur, hindering adsorption. Any interaction would likely be limited to weaker forces like van der Waals interactions if the substrate has hydrophobic regions.
Hydrophobic Surfaces: On non-polar, hydrophobic surfaces, interactions would be driven by solvophobic or hydrophobic effects. The large aromatic portions of the this compound molecule would preferentially associate with the hydrophobic surface to minimize contact with the aqueous solvent.
Specific research detailing adsorption isotherms, binding energies, and the precise nature of surface complexes of this compound with these non-biological materials is not prominently available.
Role of this compound in Dye-Sensitized Systems and Energy Conversion Technologies
This compound is not recognized as a compound used in dye-sensitized systems or energy conversion technologies. Dyes selected for applications such as dye-sensitized solar cells (DSSCs) must possess specific electrochemical and photophysical properties. These include:
Appropriate Redox Potential: The dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels must align correctly with the semiconductor's conduction band (e.g., TiO₂) and the electrolyte's redox potential.
Efficient Charge Injection: Upon photoexcitation, the dye must be capable of injecting an electron into the semiconductor's conduction band with high quantum efficiency.
Strong Absorption in the Visible Spectrum: The dye needs a high molar extinction coefficient across a broad range of the solar spectrum.
The molecular structure of this compound has been optimized for color fastness on fibers, not for the electronic properties required for energy conversion. Dyes typically used in this field are complex organometallic compounds (e.g., ruthenium-based) or highly engineered organic molecules designed specifically for photovoltaic performance.
This compound in Advanced Textile and Leather Dyeing Methodologies
Beyond conventional aqueous dyeing, this compound is suitable for use in advanced methodologies designed to improve efficiency, levelness, and environmental sustainability.
One such technology is supercritical fluid dyeing , particularly using supercritical carbon dioxide (scCO₂). This waterless dyeing technique is effective for synthetic fibers like nylon. maripapel.com In this process, the dye is dissolved in scCO₂, which acts as a solvent and transport medium, allowing it to diffuse into the polymer matrix. This method eliminates wastewater and reduces the need for auxiliary chemicals like salts. maripapel.com For blends like nylon-wool, scCO₂ dyeing can be optimized to achieve uniform coloration across both fiber types by carefully controlling pressure, temperature, and humidity. maripapel.com
Another advanced approach involves the use of pH sliding agents . Acid dyes, including this compound, have a high affinity for nylon, which can lead to rapid, uneven uptake of the dye. researchgate.net Traditional methods control this by carefully regulating temperature and adding retarding agents. By using pH sliding agents, the pH of the dyebath is gradually lowered during the process, controlling the rate of protonation of the fiber's amino groups and thus ensuring a more controlled and level exhaustion of the dye. researchgate.net This can improve the reproducibility and quality of the dyeing. researchgate.net
Enzyme-assisted dyeing represents another frontier. Pre-treatment of leather with enzymes like acid proteases can increase the absorption and diffusion of acid dyes, leading to higher dye exhaustion (up to 98% in some cases) and faster dyeing kinetics. This eco-friendly approach can result in a richer shade and improved levelness.
Optimization of Dyeing Parameters for this compound on Protein and Synthetic Fibers
The successful application of this compound relies on the careful control of several key parameters to achieve optimal color yield, levelness, and fastness. The primary substrates for this dye are protein fibers (wool, silk) and synthetic polyamides (nylon), which share a common feature: the presence of amino groups that can be protonated. textilelearner.netsustainability-directory.com
Key Dyeing Parameters:
pH: This is the most critical parameter. Dyeing must be conducted under acidic conditions (typically pH 3-6) to protonate the amino groups (-NH₂) in the fibers to cationic sites (-NH₃⁺). sylicglobal.com These positive sites are essential for forming ionic bonds with the anionic dye molecules. textilelearner.netwikipedia.org A lower pH increases the number of cationic sites, promoting higher dye exhaustion. textilelearner.net However, a pH that is too low can cause rapid, unlevel dyeing or fiber damage. sylicglobal.com
Temperature: The dyeing process is temperature-dependent. Dyeing is typically started at a lower temperature (e.g., 40°C) and gradually raised to near boiling (95-100°C). sylicglobal.com The higher temperature increases fiber swelling, opening up the amorphous regions of the polymer structure and facilitating the diffusion of dye molecules from the surface into the fiber's interior. textilelearner.netsylicglobal.com
Electrolytes: Neutral salts, such as sodium sulfate (B86663) (Na₂SO₄), are often used as leveling or retarding agents. sylicglobal.comwikipedia.org The salt's anions (SO₄²⁻) compete with the dye anions for the cationic sites on the fiber, slowing the initial rapid strike of the dye and promoting more even coloration. textilelearner.netwikipedia.org
Leveling Agents: In addition to electrolytes, specific cationic surfactants can be used as leveling agents. These agents form a complex with the anionic dye, which then breaks down as the temperature rises, ensuring a gradual and uniform transfer of the dye to the fiber.
The following interactive table outlines typical starting parameters for the optimization of dyeing nylon with this compound.
| Parameter | Range | Purpose | Effect of Increase |
| pH | 3.0 - 6.0 | Protonates fiber amino groups for dye sites | Increases dye exhaustion rate |
| Temperature | 40°C - 100°C | Promotes dye diffusion into the fiber | Increases diffusion and exhaustion |
| Time | 30 - 60 min (at top temp) | Allows for full dye penetration and fixation | Increases dye fixation |
| Electrolyte (Na₂SO₄) | 5 - 20 g/L | Controls dye strike rate (leveling) | Slows down dye uptake |
| Liquor Ratio | 10:1 - 40:1 | Ratio of dye bath volume to fiber weight | Lower ratio can increase exhaustion |
Mechanisms of Dye-Fiber Interaction for this compound
The fixation of this compound onto protein and polyamide fibers is a complex process governed by several types of molecular interactions.
Ionic Bonding: This is the primary and strongest force responsible for the high affinity and fixation of acid dyes. textileschool.com Under acidic conditions, the amino groups of wool, silk, and nylon fibers become protonated, acquiring a positive charge (-NH₃⁺). This compound is an anionic dye, containing one or more sulfonate groups (-SO₃⁻) that carry a negative charge. A strong electrostatic attraction, or ionic bond, forms between the negatively charged dye anions and the positively charged sites on the fiber polymer chains. textilelearner.netsustainability-directory.com This is the fundamental mechanism of exhaustion and fixation.
Hydrogen Bonding: Hydrogen bonds can form between the various functional groups on the dye molecule (such as amino or hydroxyl groups, if present) and corresponding groups on the fiber (like amide groups in wool and nylon). textilelearner.netsustainability-directory.com These secondary forces enhance the dye's substantivity and improve fastness properties.
The combination of these forces results in a strong and durable coloration with good wash fastness once the dye is fixed within the fiber structure.
This compound in Novel Pigment Formulations and Inks
While primarily known as a water-soluble dye for textiles and leather, this compound has also been identified for use in specific ink and pigment formulations. Its application in these areas leverages its strong color and anionic nature.
In a patent for a water-based dye ink composition, this compound is listed as a suitable anionic dye for use in writing and drawing instruments, such as marking pens. google.com In such formulations, the dye is combined with a water-soluble styrenic resin and an alkali to adjust the pH to a range of 6 to 9.5. google.com The resin acts as a binder, helping the ink to form a stable and water-resistant mark on both pervious surfaces like paper and impervious surfaces. google.com
The transformation of a soluble dye into a pigment, often referred to as "laking," can be achieved by precipitating the anionic dye with an inert metallic salt. While specific formulations for this compound are not detailed, this general process allows soluble acid dyes to be used in coating applications where insolubility is required. An older publication from American Dyestuff Reporter also lists this compound in the context of textile pigments, suggesting its use in applications where dyes are dispersed in a binder and applied to a surface rather than being absorbed by it.
Computational Chemistry and Theoretical Modeling of C.i. Acid Brown 46
Quantum Chemical Studies on Electronic Structure and Spectroscopic Properties of C.I. Acid Brown 46
Quantum chemical methods are essential for solving the electronic Schrödinger equation to elucidate the intrinsic properties of molecules. archive.org These ab initio calculations provide fundamental insights into the electronic structure, which in turn governs the molecule's color, stability, and reactivity. For a dye like this compound, these studies are crucial for understanding the origin of its color and its interaction with light.
A typical investigation would begin with geometry optimization to find the most stable three-dimensional conformation of the dye molecule. Following this, methods like Time-Dependent Density Functional Theory (TD-DFT) or coupled-cluster approaches (e.g., CC2) would be used to calculate the electronic excitation energies. These energies correspond to the absorption of light and are fundamental to predicting the UV-Vis absorption spectrum. The analysis would identify the specific molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), revealing how charge distribution changes upon excitation.
The environment, such as a solvent, significantly impacts spectroscopic properties. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid models could be used to simulate this, where the dye molecule (the QM region) is treated with high-level quantum accuracy, and the surrounding solvent molecules (the MM region) are modeled using classical force fields. This approach allows for the calculation of solvatochromic shifts—the change in absorption color in different solvents.
Table 1: Illustrative Data from a Theoretical Spectroscopic Analysis of this compound This table represents the type of data that would be generated from a quantum chemical study. The values are hypothetical.
| Calculated Property | Gas Phase | In Water (Implicit Solvent) | Description |
| Optimized Ground State Energy | -2150.45 Hartree | -2150.52 Hartree | The total electronic energy of the molecule in its most stable form. |
| HOMO Energy | -6.2 eV | -6.4 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | -1.8 eV | -1.9 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | 4.5 eV | The energy difference between HOMO and LUMO, which influences the molecule's color and reactivity. |
| First Excitation Energy (λmax) | 480 nm (π → π) | 495 nm (π → π) | The primary electronic transition responsible for the dye's color, showing a predicted bathochromic (red) shift in water. |
| Oscillator Strength | 0.85 | 0.92 | A measure of the probability of the electronic transition, corresponding to the intensity of the spectral absorption band. |
Molecular Dynamics Simulations of this compound in Solution and at Interfaces
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, such as diffusion, conformational changes, and interactions with other molecules.
For this compound, an MD simulation would typically model one or more dye molecules in a box of explicit solvent molecules (e.g., water). The interactions between all atoms are defined by a "force field," a set of parameters that approximate the potential energy of the system. archive.org Simulations would track the trajectory of each atom over nanoseconds or longer, revealing key information about solvation. This includes the formation of hydration shells around the polar groups of the dye (like sulfonate groups) and the orientation of water molecules.
MD is also uniquely suited to studying behavior at interfaces, such as the surface of a textile fiber (e.g., wool or nylon) or a water/air interface. By constructing a model system containing the dye, water, and a surface, simulations can elucidate the mechanism of adsorption. The potential of mean force (PMF) can be calculated to determine the free energy profile of the dye as it approaches the surface, identifying the most favorable binding locations and orientations. This provides molecular-level insight into the dyeing process and the stability of the dye on the fabric.
Density Functional Theory (DFT) Applications for Reactivity and Degradation Pathway Prediction of this compound
Density Functional Theory (DFT) is a class of quantum mechanical methods that calculates the electronic structure of a system based on its electron density, offering a balance between accuracy and computational cost. It is widely used to study chemical reactivity and predict reaction mechanisms.
For this compound, DFT can be used to calculate a variety of molecular descriptors that predict its reactivity. The energies of the HOMO and LUMO orbitals, for instance, indicate the propensity of the molecule to participate in redox reactions. A map of the electrostatic potential on the molecule's surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where chemical attacks are most likely to occur.
Furthermore, DFT is a powerful tool for predicting degradation pathways, which is critical for environmental assessment. By modeling the interaction of the dye with reactive species like hydroxyl radicals (•OH), researchers can simulate the initial steps of oxidative degradation. DFT allows for the calculation of activation energy barriers for various potential reactions, such as hydrogen abstraction or radical addition. The pathway with the lowest energy barrier is predicted to be the most favorable. This helps in identifying potential intermediate products and understanding the mechanism by which the dye breaks down in wastewater treatment processes.
Table 2: Hypothetical DFT-Calculated Reactivity Indices for this compound This table shows representative reactivity data that would be derived from DFT calculations to predict the chemical behavior of the dye.
| Reactivity Descriptor | Calculated Value | Interpretation |
| Chemical Hardness (η) | 2.2 eV | A higher value indicates greater stability and lower reactivity. |
| Electronegativity (χ) | 4.0 eV | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | 3.64 eV | Quantifies the electrophilic character of the molecule; a higher value suggests a stronger ability to act as an electron acceptor. |
| Fukui Function (f-) | Highest on Azo N atoms | Predicts the most likely sites for electrophilic attack (e.g., by H+). |
| Fukui Function (f+) | Highest on Naphthalene rings | Predicts the most likely sites for nucleophilic attack (e.g., by OH-). |
| Bond Dissociation Energy (Azo N=N) | 55 kcal/mol | The energy required to break the azo bond, a key step in reductive degradation. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of a group of chemicals with a specific activity or property. The fundamental principle is that similar structures exhibit similar activities. QSAR is widely used in toxicology, drug discovery, and environmental science to predict the properties of un-tested chemicals.
A QSAR model relevant to this compound could be developed to predict properties like its toxicity, biodegradability, or even its dyeing efficiency. This process involves several key steps:
Data Set Collection : A training set of diverse but related dyes with known experimental data for the property of interest (e.g., aquatic toxicity, measured as EC50) is assembled.
Descriptor Calculation : For each dye in the set, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors derived from DFT (e.g., HOMO/LUMO energies).
Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed activity.
Validation : The model's predictive power is rigorously tested using internal validation techniques and, most importantly, an external test set of chemicals that were not used to build the model.
Once a validated QSAR model is established, the chemical structure of this compound can be used to calculate the necessary descriptors. By inputting these descriptor values into the QSAR equation, a prediction of its activity (e.g., toxicity) can be made without performing the actual experiment. This approach is valuable for rapid screening and risk assessment.
Future Prospects and Interdisciplinary Research on C.i. Acid Brown 46
Development of Circular Economy Approaches for C.I. Acid Brown 46 Management
The management of this compound within a circular economy framework focuses on minimizing waste and pollution by designing processes that allow for the recovery and reuse of materials. Key strategies include the development of advanced wastewater treatment methods that not only decolorize the effluent but also allow for the potential valorization of the dye or its breakdown products.
One promising approach is the use of adsorption techniques to remove the dye from industrial wastewater. Various low-cost and readily available materials are being investigated for their potential as adsorbents. For instance, studies on similar acid and basic dyes have demonstrated the effectiveness of materials like hardened paste of Portland cement and various agricultural wastes. academicjournals.orgresearchgate.net These adsorbents can be regenerated and reused, or in some cases, the adsorbed dye can be recovered, thus closing the loop in the manufacturing process.
Bioremediation offers another sustainable pathway for managing dye-containing effluents. This method utilizes microorganisms, such as bacteria and fungi, to break down the complex azo dye structure into simpler, less harmful compounds. nih.gov Research has shown that certain bacterial strains, like Pseudomonas aeruginosa, can effectively decolorize and degrade brown azo dyes under specific physicochemical conditions. researchgate.netmdpi.com The optimization of parameters such as pH, temperature, and nutrient supplementation is crucial for achieving high degradation efficiency. mdpi.com The metabolites from this biodegradation process could potentially be used as feedstock for other chemical processes, further contributing to a circular economy.
The table below summarizes the removal efficiency of dyes similar to this compound using different circular economy approaches.
| Dye Name | Management Approach | Adsorbent/Microorganism | Removal Efficiency (%) | Reference |
| Basic Red 46 | Adsorption | Hardened Paste of Portland Cement | >80 | academicjournals.org |
| Brown 706 | Biodegradation | Pseudomonas aeruginosa | 73.91 | mdpi.com |
| C.I. Direct Black 80 | Adsorption | Zygophyllum gaetulum stems | High | nih.gov |
| Acid Brown 340 | Adsorption | Silica-based adsorbent | High | wecmelive.com |
Green Chemistry Principles in the Synthesis and Application of this compound
The application of green chemistry principles to the synthesis and use of this compound aims to reduce the environmental impact associated with its entire life cycle. This involves the use of less hazardous substances, the development of more efficient and atom-economical synthesis routes, and the adoption of sustainable dyeing processes.
In the synthesis of azo dyes, traditional methods often involve hazardous reagents and produce significant amounts of waste. Green chemistry seeks to replace these with more benign alternatives. researchgate.net One area of active research is the use of biocatalysts, such as enzymes, to carry out specific steps in the dye synthesis. nih.govbrown.edu Biocatalysis can lead to higher selectivity and efficiency under milder reaction conditions, reducing energy consumption and waste generation. nih.govnih.gov
Sustainable dyeing processes are also being developed to minimize water and energy consumption. Traditional dyeing methods are water-intensive, and the effluent often contains a high concentration of residual dye and other chemicals. mdpi.com Innovative techniques such as supercritical CO2 dyeing are being explored as waterless alternatives. kohantextilejournal.com In this process, supercritical carbon dioxide is used as the dyeing medium, which can be recycled after the process, eliminating wastewater generation. kohantextilejournal.com Additionally, the use of natural mordants and the optimization of dyeing parameters can significantly reduce the environmental impact of applying this compound to textiles. mdpi.com
Integration of this compound Research with Advanced Manufacturing Technologies
The integration of this compound with advanced manufacturing technologies, particularly in the textile industry, offers significant opportunities for improving efficiency, reducing waste, and creating novel products. Digital textile printing is a key area where acid dyes like this compound are finding new applications.
Digital textile printing, or inkjet printing, allows for the direct application of dye onto the fabric, eliminating the need for many of the steps involved in traditional screen printing. vipulorganics.com This technology offers several advantages, including:
Reduced Water and Energy Consumption: As the dye is applied precisely where needed, there is significantly less water and energy used compared to conventional dyeing methods.
Minimal Waste: There is a substantial reduction in dye waste as the amount of ink used is controlled by the digital design.
Design Flexibility: Digital printing allows for intricate and complex designs with a wide range of colors, which is not always feasible with traditional methods. vipulorganics.com
Acid dye inks, including those based on brown chromophores, are specifically formulated for digital printing on protein fibers like silk and wool, as well as on synthetic fibers like nylon. hongsamdigital.commtutech.comglobalimaginginc.com Research in this area focuses on developing inks with improved stability, color vibrancy, and fastness properties to meet the demands of high-quality textile production. sunchemical.com
Exploration of this compound in Analytical Tool Development (non-biological sensing)
The unique chemical structure of azo dyes, including this compound, makes them interesting candidates for the development of non-biological analytical tools, particularly chemosensors. The azo group (–N=N–) and the aromatic rings in these molecules can interact with various analytes, leading to a detectable change in their optical properties, such as color or fluorescence.
Azo dye-based chemosensors are being developed for the detection of a range of analytes, including metal ions and changes in pH. nih.govchemrxiv.orgresearchgate.net For example, the incorporation of specific functional groups into the dye molecule can make it selective for certain metal ions. mdpi.comnih.govnih.gov Upon binding with the target ion, the electronic properties of the dye change, resulting in a visible color change. This principle can be applied to create simple and rapid colorimetric sensors for environmental monitoring or industrial process control.
Similarly, the color of some azo dyes is sensitive to changes in pH, making them effective pH indicators. researchgate.netscbt.com The protonation or deprotonation of the dye molecule alters its absorption spectrum, leading to a distinct color change at a specific pH range. researchgate.net This property could be harnessed to develop pH-sensitive materials or analytical test strips. The potential of this compound in this area lies in the possibility of modifying its structure to enhance its sensitivity and selectivity towards specific non-biological analytes.
The table below provides examples of the sensing capabilities of various azo dye-based chemosensors.
| Azo Dye-Based Sensor | Analyte Detected | Sensing Mechanism | Observable Change |
| Boronic acid-functionalized azo dye | Monosaccharides | Conformational change upon binding | Color change (orange to purple) |
| Solvent Yellow 4 derivative | Fluoride ions | Interaction with the sensor molecule | Color change (pale yellow to pink) |
| Benzophenone-based azo dye | pH (7.9 - 9.3) | Protonation/deprotonation | Color change (yellow to red) |
| Bis-Schiff base azo dye | Sulfide ions | Deprotonation | Colorimetric and fluorescent change |
Q & A
Q. What advanced chromatographic methods separate and quantify trace impurities in industrial-grade this compound?
- Methodological Answer : Employ UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) with ion-pairing reagents to resolve sulfonated isomers. Validate methods using spiked samples and calculate limits of detection (LOD) via signal-to-noise ratios .
Guidelines for Methodological Rigor
- Data Contradictions : Apply triangulation by combining experimental, computational, and literature data to resolve conflicts .
- Ethical Compliance : For environmental or toxicology studies, adhere to OECD guidelines for chemical testing and consult institutional review boards (IRBs) if human/animal subjects are involved .
- Reproducibility : Document experimental protocols in line with the Beilstein Journal’s standards, including raw data deposition in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
